3-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde
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Overview
Description
3-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde typically involves the formylation of a substituted benzene ring. One common method is the Vilsmeier-Haack reaction, where a substituted benzene is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The specific conditions and reagents used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-2-(methoxymethoxy)benzoic acid.
Reduction: 3-Chloro-5-fluoro-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorobenzaldehyde: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
3-Chlorobenzaldehyde: Lacks both the fluorine and methoxymethoxy groups, resulting in different reactivity and applications.
Uniqueness
3-Chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxymethoxy) groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H8ClFO3 |
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Molecular Weight |
218.61 g/mol |
IUPAC Name |
3-chloro-5-fluoro-2-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-9-6(4-12)2-7(11)3-8(9)10/h2-4H,5H2,1H3 |
InChI Key |
YCJTYRGJWOQSLQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1Cl)F)C=O |
Origin of Product |
United States |
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